molecular formula C10H18FN3O2 B13955185 Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- CAS No. 33024-36-1

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-

Katalognummer: B13955185
CAS-Nummer: 33024-36-1
Molekulargewicht: 231.27 g/mol
InChI-Schlüssel: JHSQNRZJTAOPRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is a synthetic organic compound that belongs to the class of nitrosoureas. These compounds are known for their potential applications in medicinal chemistry, particularly as antineoplastic agents. The presence of the fluoroethyl and methylcyclohexyl groups in its structure imparts unique chemical properties that make it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- typically involves the reaction of 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Synthesis of 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea: This step involves the reaction of 2-fluoroethylamine with 4-methylcyclohexyl isocyanate.

    Nitrosation: The resulting urea derivative is then subjected to nitrosation using sodium nitrite in the presence of hydrochloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups.

    Biology: Studied for its potential cytotoxic effects on cancer cells.

    Medicine: Investigated as a potential antineoplastic agent due to its ability to alkylate DNA.

    Industry: Used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cells, making it a potential candidate for cancer therapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Fluoroethyl)-N’-(4-methylcyclohexyl)-N-nitrosourea
  • N-(2-Chloroethyl)-N-nitrosourea
  • N-(2-Bromoethyl)-N-nitrosourea

Uniqueness

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is unique due to the presence of the fluoroethyl group, which imparts increased lipophilicity and potential for enhanced cellular uptake. This makes it a promising candidate for further research in drug development.

Eigenschaften

CAS-Nummer

33024-36-1

Molekularformel

C10H18FN3O2

Molekulargewicht

231.27 g/mol

IUPAC-Name

1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea

InChI

InChI=1S/C10H18FN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)

InChI-Schlüssel

JHSQNRZJTAOPRU-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)NC(=O)N(CCF)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.